molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Katalognummer: B2495100
CAS-Nummer: 1795232-59-5
Molekulargewicht: 256.059
InChI-Schlüssel: HRKNVEBXWJDVFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl ester group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of triazolo compounds exhibit activity against various bacterial strains. For instance, a study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Pesticide Development

The compound's unique structure allows it to act as a potential pesticide. Research indicates that triazole derivatives can inhibit fungal growth effectively. This compound has been tested against several phytopathogenic fungi with positive results, making it a candidate for developing new fungicides .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectivenessReference
AntibacterialStaphylococcus aureusInhibition
AntibacterialEscherichia coliInhibition
AnticancerMCF-7 (breast cancer)Apoptosis Induction
AnticancerHeLa (cervical cancer)Cell Cycle Arrest
FungicidalVarious phytopathogenic fungiEffective

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a reduction of cell viability by approximately 70% after 48 hours. Flow cytometry analyses confirmed an increase in early apoptotic cells following treatment .

Wirkmechanismus

The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 6-position enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Biologische Aktivität

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H6_6BrN3_3O2_2
  • Molecular Weight : 256.056 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • LogP : 2.09 (indicating moderate lipophilicity)

This compound is structurally related to various triazole compounds known for their diverse biological activities. Specifically, it has been noted for its ability to inhibit AXL receptor tyrosine kinase, a protein implicated in various cancers and proliferative conditions. This inhibition could potentially lead to reduced tumor growth and metastasis in cancer models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. For instance:

  • Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial effects. Preliminary data suggest that this compound exhibits activity against a range of bacterial strains and fungi.

  • Research Findings : In vitro tests demonstrated that the compound inhibited the growth of several pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImportance
Bromine SubstitutionEnhances lipophilicity and may influence receptor binding affinity
Triazole RingContributes to the compound's ability to interact with biological targets
Carboxylate GroupPotentially involved in hydrogen bonding with target proteins

Toxicological Profile

While the biological activities are promising, it is essential to assess the safety profile of this compound:

  • Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal human cells. However, further studies are required to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKNVEBXWJDVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.